3-Hydroxy-3-methyl-2-(methylamino)butyric Acid
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Overview
Description
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a methylamino group attached to a butyric acid backbone . It is used in various biochemical and pharmaceutical applications due to its versatile chemical properties .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is the muscle protein synthesis and proteasome-mediated proteolysis in skeletal muscles . It plays a crucial role in muscle growth and recovery.
Mode of Action
This compound interacts with its targets by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown . This is achieved through various mechanisms, including the activation of the mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles .
Biochemical Pathways
The compound affects the isoleucine catabolism pathway , as well as presumably beta-oxidation of fatty acids and ketogenesis . These pathways are crucial for energy production and muscle recovery.
Pharmacokinetics
It’s known that the compound is a normal urinary metabolite , suggesting that it is metabolized and excreted through the urinary system.
Result of Action
The action of this compound results in increased muscle mass and decreased muscle breakdown . This is due to its role in stimulating muscle protein synthesis and inhibiting muscle protein breakdown . It also plays a role in protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used as an indicator of biotin deficiency , suggesting that its action may be influenced by the availability of biotin in the body.
Biochemical Analysis
Biochemical Properties
It is known to be involved in protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is used to increase muscle mass and decrease muscle breakdown . It is also used as an indicator of biotin deficiency .
Molecular Mechanism
It is known to be involved in protein synthesis
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid typically involves the reaction of 3-hydroxy-3-methylbutyric acid with methylamine under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylbutyric Acid: Similar structure but lacks the methylamino group.
2-Hydroxy-3-methylbutanoic Acid: A structural isomer with different functional group positioning.
Uniqueness
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is unique due to the presence of both hydroxyl and methylamino groups on the same carbon atom, which imparts distinct chemical properties and reactivity . This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-(methylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDFZKXSWRGNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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